N-[(20S)-3alpha-(Dimethylamino)pregn-5-en-20-yl]-N-methylacetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Geref is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin to obtain the final product .
Industrial Production Methods: Industrial production of Geref follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions: Geref undergoes various chemical reactions, including:
Oxidation: The methionine residue in Geref can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with protecting groups.
Major Products Formed:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Analogues of Geref with modified amino acid sequences.
Scientific Research Applications
Geref has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating growth hormone secretion and its effects on various physiological processes.
Medicine: Used in the diagnosis and treatment of growth hormone deficiency.
Industry: Employed in the development of peptide-based therapeutics and diagnostic agents.
Mechanism of Action
Geref exerts its effects by binding to the growth hormone-releasing hormone receptor in the anterior pituitary gland. This binding stimulates the secretion of growth hormone from somatotropic cells. The mechanism mimics the action of endogenous GHRH, leading to increased plasma growth hormone levels . The pathways involved include the activation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling cascades .
Comparison with Similar Compounds
CJC-1293: Another GHRH analogue with a longer half-life.
CJC-1295: A modified GHRH analogue with increased stability and prolonged action.
Tesamorelin: A GHRH analogue used for the treatment of HIV-associated lipodystrophy.
Uniqueness of Geref: Geref is unique due to its shorter peptide sequence, which retains full biological activity while being easier to synthesize and modify.
Properties
CAS No. |
15437-93-1 |
---|---|
Molecular Formula |
C26H44N2O |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
N-[(1S)-1-[(3R,8S,9S,10R,13S,14S,17S)-3-(dimethylamino)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-N-methylacetamide |
InChI |
InChI=1S/C26H44N2O/c1-17(28(7)18(2)29)22-10-11-23-21-9-8-19-16-20(27(5)6)12-14-25(19,3)24(21)13-15-26(22,23)4/h8,17,20-24H,9-16H2,1-7H3/t17-,20+,21-,22+,23-,24-,25-,26+/m0/s1 |
InChI Key |
DNVZSDMHLPWULM-AHMRFOPESA-N |
SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)N(C)C)C)C)N(C)C(=O)C |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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